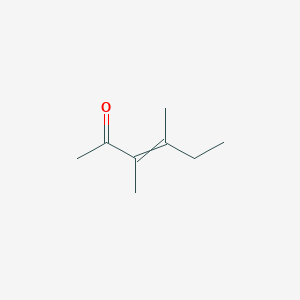

3,4-Dimethylhex-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a type of α,β-unsaturated ketone, characterized by the presence of a double bond between the third and fourth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its reactivity due to the conjugation of the double bond with the carbonyl group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dimethylhex-3-en-2-one can be synthesized through various methods, including:

Aldol Condensation: This method involves the condensation of acetone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield this compound.

Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3,4-dimethyl-2-pentenal. The Grignard reagent adds to the carbonyl group, followed by protonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethylhex-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield carboxylic acids or diketones.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3,4-dimethylhexan-2-one.

Nucleophilic Addition: Due to the presence of the α,β-unsaturated carbonyl group, the compound readily undergoes nucleophilic addition reactions with nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Nucleophilic Addition: Primary amines (e.g., ethylamine) under mild heating conditions.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: 3,4-Dimethylhexan-2-one.

Nucleophilic Addition: Azetines, amides, and substituted pyrazolidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of compounds derived from 3,4-dimethylhex-3-en-2-one. For instance, fluorinated derivatives of this compound have shown significant cytotoxicity against human tumor cell lines, including acute myeloid leukemia (HL60) cells. The synthesis of polyfunctionalized 2-azetines from this compound via phosphine-promoted reactions has facilitated the development of new anticancer agents . These findings suggest that derivatives of this compound could serve as promising candidates for further drug development.

Synthesis of Complex Molecules

The compound also serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. The ability to form complex polycyclic structures through tandem reactions involving this compound has been demonstrated, indicating its utility in creating novel pharmaceutical compounds .

Environmental Chemistry

Reactivity with Ozone

In atmospheric chemistry, this compound has been studied for its reactivity with ozone (O₃). As a volatile organic compound (VOC), it plays a role in the formation of secondary pollutants. The rate coefficients for its reactions with ozone have been determined, which are crucial for understanding its environmental impact and contribution to air quality degradation . This information is vital for developing accurate chemical transport models that predict the behavior of VOCs in the atmosphere.

Synthetic Organic Chemistry

Synthetic Pathways

The compound is utilized as a building block in organic synthesis. Its reactivity allows for various transformations, including alkylation and oxidation reactions. For example, researchers have successfully employed this compound in the synthesis of more complex molecules through radical bromination and other functionalization methods . This versatility makes it a valuable component in synthetic organic chemistry.

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Cytotoxicity Studies | Significant activity against HL60 tumor cells; potential drug candidates |

| Synthesis of Complex Molecules | Key intermediate for nitrogen-containing heterocycles | |

| Environmental Chemistry | Reactivity with Ozone | Important for understanding VOC behavior in the atmosphere |

| Synthetic Organic Chemistry | Building Block for Synthesis | Used in various transformations such as alkylation and oxidation |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of fluorinated derivatives of this compound on HL60 cells, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .

- Atmospheric Reaction Studies : Research on the reaction kinetics of this compound with ozone provided insights into its role as a VOC and its implications for air quality management .

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the addition and subsequent transformations of the compound.

Comparación Con Compuestos Similares

Similar Compounds

3-Hexen-2-one: Similar structure but lacks the methyl groups on the third and fourth carbon atoms.

4-Methyl-3-penten-2-one: Similar structure but with only one methyl group on the fourth carbon atom.

3,4-Dimethyl-2-pentanone: Similar structure but lacks the double bond between the third and fourth carbon atoms.

Uniqueness

3,4-Dimethylhex-3-en-2-one is unique due to the presence of both the double bond and the methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that are not as readily achievable with its similar counterparts.

Propiedades

Número CAS |

1635-02-5 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(E)-3,4-dimethylhex-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |

Clave InChI |

WRHRFVOAEDXVPC-VOTSOKGWSA-N |

SMILES |

CCC(=C(C)C(=O)C)C |

SMILES isomérico |

CC/C(=C(\C)/C(=O)C)/C |

SMILES canónico |

CCC(=C(C)C(=O)C)C |

Key on ui other cas no. |

20685-45-4 1635-02-5 |

Pictogramas |

Flammable; Acute Toxic; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.